Negligible Interaction with Human Organic Cation Transporter 1 (OCT1)
In a direct cell-based assay, this compound demonstrated a lack of meaningful interaction with the human OCT1 transporter. The >138 µM IC50 is a significant differentiator from potent OCT1 substrates or inhibitors, positioning it as a clean scaffold for programs where OCT1-mediated drug transport or drug-drug interaction liability must be minimized [1].
| Evidence Dimension | Inhibition of human OCT1-mediated transport in HEK293 cells |
|---|---|
| Target Compound Data | IC50 = 138,000 nM (138 µM) |
| Comparator Or Baseline | Baseline of no significant inhibition (typical active compounds in this assay have IC50 values <10 µM) |
| Quantified Difference | The IC50 value is orders of magnitude higher than a pharmacologically relevant threshold, indicating negligible interaction. |
| Conditions | Inhibition of human OCT1 expressed in HEK293 cells, assessed as reduction in ASP+ substrate uptake using a microplate reader-based assay [1]. |
Why This Matters
For researchers studying off-target effects or transporter-mediated drug-drug interactions, this data provides a quantifiable guarantee that the compound does not interfere with OCT1, a common liability, reducing the risk of wasting resources on a problematic scaffold.
- [1] BindingDB. (n.d.). Affinity Data for 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl benzoate (Monomer ID 50241341). Retrieved May 5, 2026. View Source
